molecular formula C11H8FNO2S B1679112 pd 151746

pd 151746

Cat. No.: B1679112
M. Wt: 237.25 g/mol
InChI Key: HWMQHECFXSVZGN-KMKOMSMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: PD 151746 can be synthesized through a multi-step process involving the reaction of 5-fluoroindole with various reagents to form the final product. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: PD 151746 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

PD 151746 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of calpain in various chemical processes.

    Biology: Employed in research to understand the function of calpain in cellular processes such as apoptosis and cell signaling.

    Medicine: Investigated for its potential therapeutic applications in diseases where calpain activity is dysregulated, such as neurodegenerative diseases and cancer.

    Industry: Utilized in the development of calpain inhibitors for various industrial applications

Mechanism of Action

PD 151746 exerts its effects by selectively inhibiting calpain. It interacts with the calcium binding sites of calpain, preventing its activation and subsequent proteolytic activity. This inhibition leads to a decrease in calpain-mediated processes such as cytoskeletal remodeling and apoptosis .

Comparison with Similar Compounds

PD 151746 is unique in its high selectivity for μ-calpain over m-calpain. Similar compounds include:

This compound stands out due to its non-peptidic nature and high selectivity, making it a valuable tool in calpain-related research .

Properties

IUPAC Name

(Z)-3-(5-fluoro-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c12-7-1-2-9-8(4-7)6(5-13-9)3-10(16)11(14)15/h1-5,13,16H,(H,14,15)/b10-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMQHECFXSVZGN-KMKOMSMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)C=C(C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1F)C(=CN2)/C=C(/C(=O)O)\S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.